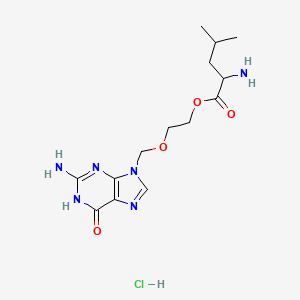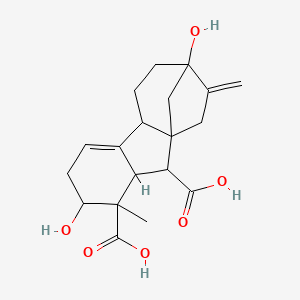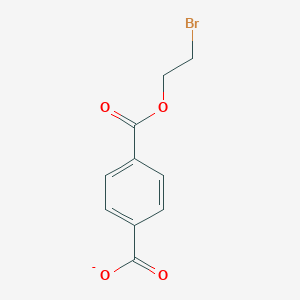
Ethyl Oleate-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl Oleate-d5 is a deuterated form of ethyl oleate, a fatty acid ester formed by the condensation of oleic acid and ethanol. This compound is often used in scientific research due to its unique properties, including its stability and solubility in organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl Oleate-d5 can be synthesized through the esterification of deuterated ethanol (ethanol-d5) and oleic acid. The reaction typically involves heating the mixture of oleic acid and ethanol-d5 in the presence of an acid catalyst such as sulfuric acid or a solid acid catalyst like Amberlyst 15. The reaction is carried out at elevated temperatures, usually around 65°C, to facilitate the esterification process .
Industrial Production Methods
Industrial production of ethyl oleate involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Catalysts such as sulfuric acid or solid acid catalysts are commonly used in industrial settings to promote the esterification reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl Oleate-d5 undergoes various chemical reactions, including:
Esterification: The formation of this compound itself is an esterification reaction.
Hydrolysis: this compound can be hydrolyzed back to oleic acid and ethanol-d5 in the presence of water and an acid or base catalyst.
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Common Reagents and Conditions
Esterification: Oleic acid, ethanol-d5, sulfuric acid (catalyst), Amberlyst 15 (solid acid catalyst).
Hydrolysis: Water, hydrochloric acid (acid catalyst), sodium hydroxide (base catalyst).
Oxidation: Oxygen or other oxidizing agents.
Major Products Formed
Hydrolysis: Oleic acid and ethanol-d5.
Oxidation: Various oxidation products depending on the conditions and oxidizing agents used.
Wissenschaftliche Forschungsanwendungen
Ethyl Oleate-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a solvent and reagent in various chemical reactions and studies.
Biology: Employed in studies involving lipid metabolism and fatty acid esterification.
Medicine: Investigated for its potential use in drug delivery systems and as a vehicle for intramuscular drug administration.
Industry: Utilized in the production of biodiesel and as a lubricant and plasticizer .
Wirkmechanismus
The mechanism of action of ethyl oleate-d5 involves its interaction with various molecular targets and pathways. As a fatty acid ester, it can be incorporated into lipid membranes and affect membrane fluidity and function. It can also undergo metabolic transformations, leading to the formation of bioactive metabolites that can interact with cellular receptors and enzymes .
Vergleich Mit ähnlichen Verbindungen
Ethyl Oleate-d5 can be compared with other similar compounds such as:
Butyl Oleate: Another fatty acid ester with similar properties but different chain length and solubility characteristics.
Methyl Oleate: Similar to ethyl oleate but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Oleic Acid: The parent fatty acid of ethyl oleate, which can be esterified with various alcohols to form different esters
This compound is unique due to its deuterated ethanol component, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other applications requiring stable isotopes .
Eigenschaften
Molekularformel |
C20H38O2 |
|---|---|
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
1,1,2,2,2-pentadeuterioethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11-/i2D3,4D2 |
InChI-Schlüssel |
LVGKNOAMLMIIKO-FTVHIXGRSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12290340.png)
![3-[2-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290341.png)




![tert-butyl N-[1-[[1-cyclohexyl-2-[4-(3-hydroxyphenoxy)-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12290365.png)

![(3R)-N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster](/img/structure/B12290374.png)
![6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid](/img/structure/B12290382.png)



